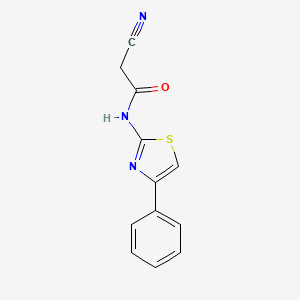

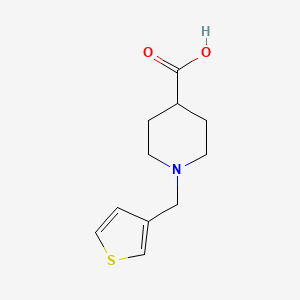

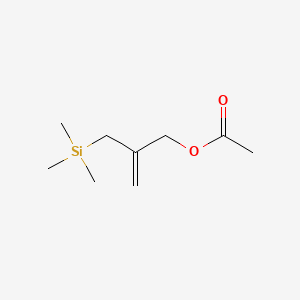

1-(チオフェン-3-イルメチル)ピペリジン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. The first paper describes the synthesis of various heterocyclic compounds, including thieno[2, 3-b]pyridines, which share a thiophene moiety similar to the one in 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid . The second paper discusses the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids, which are structurally related to piperidine carboxylates .

Synthesis Analysis

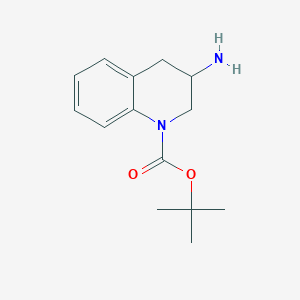

The synthesis of related compounds involves the reaction of pyridine-2(1H)-thione with α-halo-reagents, followed by cyclization in an ethanol/piperidine solution to form thieno[2, 3-b]pyridines . Although the synthesis of 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid is not explicitly described, similar methods could potentially be adapted for its synthesis, considering the structural similarities. The asymmetric organocatalytic synthesis of piperidine carboxylates is achieved using a chiral phosphoric acid catalyst, indicating that chiral centers can be effectively introduced into piperidine derivatives .

Molecular Structure Analysis

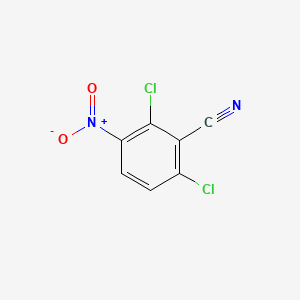

The molecular structure of 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid would likely exhibit characteristics similar to the compounds described in the papers. The thieno[2, 3-b]pyridines possess a thiophene ring fused to a pyridine, which could imply that the thiophene moiety in 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid would contribute to the molecule's aromaticity and electronic properties . The bisindole-piperidine-amino acid hybrids mentioned in the second paper have been analyzed for their relative and absolute stereochemistry, suggesting that the stereochemistry of the piperidine ring in 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid would also be an important feature .

Chemical Reactions Analysis

The compounds in the first paper undergo various reactions, including condensation with DMF-DMA and reactions with different reagents to afford pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives . These reactions demonstrate the reactivity of the thiophene and pyridine moieties, which could be relevant to the chemical behavior of 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid. The second paper does not provide specific reactions for piperidine carboxylates but indicates that the piperidine ring can be functionalized under organocatalytic conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid are not directly reported, the properties of related compounds can offer some predictions. The thieno[2, 3-b]pyridines are likely to have moderate solubility in organic solvents due to their aromatic nature . The bisindole-piperidine-amino acid hybrids are synthesized in dichloromethane, suggesting that they are soluble in this solvent, which may also apply to 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid . The chiral piperidine derivatives are obtained with high enantiomeric excess, indicating that 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid could also exhibit optical activity if synthesized with chiral catalysts .

科学的研究の応用

抗がん研究

ピペリジン誘導体は、抗がん剤として利用されてきました。 これらは、in vitro および in vivo の両方で、様々な種類の癌に対して、抗増殖効果と抗転移効果を示します .

抗ウイルスおよび抗菌研究

これらの化合物は、抗ウイルスおよび抗菌特性についても研究されており、新しい治療法の開発に役立つ可能性があります .

神経疾患

チオフェン誘導体は、アルツハイマー病などの神経疾患の治療に有望で、セロトニン拮抗薬として作用する可能性があります .

抗炎症用途

チオフェン核を含むいくつかの化合物は、抗炎症剤として作用し、この化合物の研究用途に関連する可能性があります .

心臓血管疾患治療

ピペリジン誘導体は、RhoA阻害剤として、心臓血管疾患治療における潜在的な用途について研究されています .

関節リウマチ治療

作用機序

Target of Action

It’s worth noting that compounds with a similar structure, such as isonipecotic acid, act as a gaba a receptor partial agonist .

Mode of Action

Based on the structural similarity to isonipecotic acid, it may interact with its targets (such as gaba a receptors) and induce changes that lead to its biological effects .

Biochemical Pathways

If it acts similarly to isonipecotic acid, it may influence the gabaergic system .

Result of Action

If it acts similarly to isonipecotic acid, it may have effects on the GABAergic system .

特性

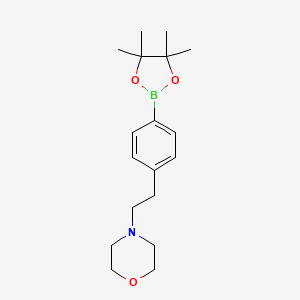

IUPAC Name |

1-(thiophen-3-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-11(14)10-1-4-12(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHMALTXVBIZMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)